molecular formula C22H20ClN3O2 B4165207 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B4165207
M. Wt: 393.9 g/mol
InChI Key: NWNFGDKEFOZJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple signaling pathways in cancer cells. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in 1999 and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. In addition, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis and growth.
Biochemical and Physiological Effects:
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In addition, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has been extensively studied and has a well-defined mechanism of action. However, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 also has some limitations, including its potential for off-target effects and the development of resistance in cancer cells.

Future Directions

There are several potential future directions for research on 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. In addition, there is ongoing research on the use of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 in the treatment of other types of cancer, such as melanoma and pancreatic cancer. Finally, there is interest in the development of more potent and selective inhibitors of RAF kinase and other signaling pathways that may be involved in cancer progression.

Scientific Research Applications

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By targeting these pathways, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 can inhibit tumor growth and angiogenesis, leading to improved patient outcomes.

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-15(16-8-3-2-4-9-16)24-21(27)19-12-5-6-13-20(19)26-22(28)25-18-11-7-10-17(23)14-18/h2-15H,1H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNFGDKEFOZJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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